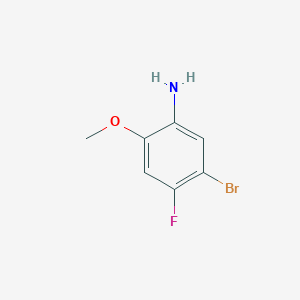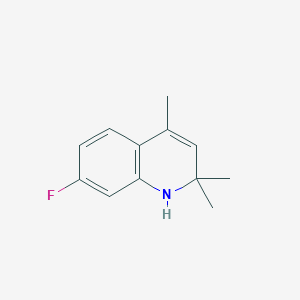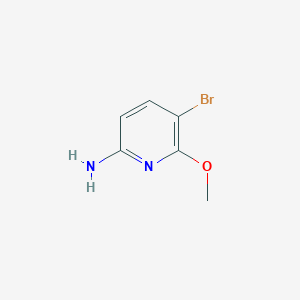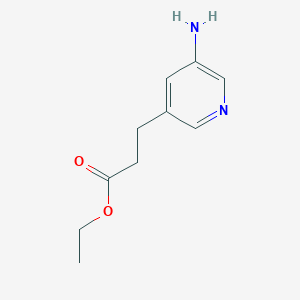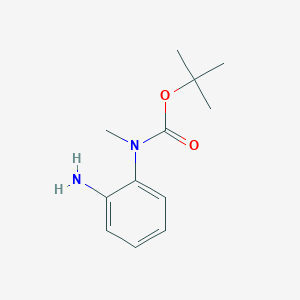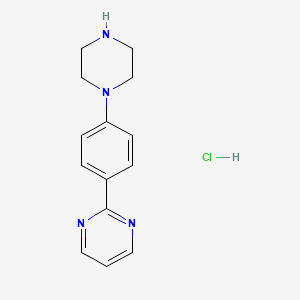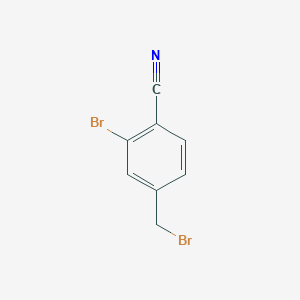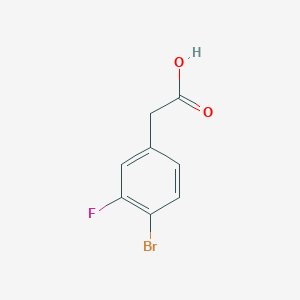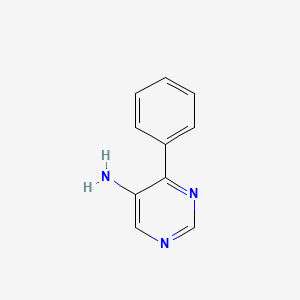
4-Phenylpyrimidin-5-amin
Übersicht
Beschreibung
4-Phenylpyrimidin-5-amine is a chemical compound with the CAS Number: 3435-23-2 . It has a molecular weight of 171.2 and is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .
Synthesis Analysis
The synthesis of pyrimidines, including 4-Phenylpyrimidin-5-amine, has been extensively studied . One method involves the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines . Another method involves an initial reaction of pyrimidines with primary amines, reduction of the double bond in the resulting azomethines to give pyrimidines, followed by cyclization of pyrimidines to 3,4-dihydropyrimido[4,5-d]pyrimidines by the action of DMF–DMA or HC(OEt) 3 .Molecular Structure Analysis
The molecular structure of 4-Phenylpyrimidin-5-amine is represented by the InChI Code: 1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 . This indicates that the compound consists of 10 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
4-Phenylpyrimidin-5-amine is a powder in its physical form . It has a melting point of 113-115 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Anwendungen
Derivate von 4-Phenylpyrimidin-5-amin wurden auf ihre potenziellen entzündungshemmenden Eigenschaften untersucht. Diese Verbindungen können die Expression und Aktivität wichtiger Entzündungsmediatoren wie Prostaglandin E2, induzierbare Stickstoffoxidsynthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und bestimmte Interleukine hemmen . Dies deutet darauf hin, dass sie zu neuen entzündungshemmenden Wirkstoffen mit verbesserter Wirksamkeit und minimaler Toxizität entwickelt werden könnten.
Antifungale Aktivitäten
Forschungen haben gezeigt, dass Pyrimidinderivate, darunter auch solche mit einer 4-Phenylpyrimidin-Struktur, signifikante antifungale Aktivitäten aufweisen. Sie wurden gegen verschiedene phytopathogene Pilze getestet und einige zeigten eine höhere Wirksamkeit als bestehende kommerzielle Fungizide . Dies deutet auf ihre potenzielle Verwendung in der Landwirtschaft hin, um Nutzpflanzen vor Pilzinfektionen zu schützen.
Antikrebs-Potenzial
Pyrimidinderivate wurden als krebshemmende Wirkung identifiziert. Eine In-silico-Studie unter Verwendung der Dimroth-Umlagerung führte zur Synthese von anellierten Thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidinen, die eine hervorragende Antikrebsaktivität gegen ein 60-zelliges Krebszelllinien-Panel bei subnanomolaren Konzentrationen zeigten . Dies unterstreicht das vielversprechende Potenzial von this compound-Derivaten in der Krebsforschung.
Safety and Hazards
The safety information for 4-Phenylpyrimidin-5-amine includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
It is known that pyrimidines, a class of compounds to which 4-phenylpyrimidin-5-amine belongs, have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is suggested that pyrimidines inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This inhibition could potentially lead to the anti-inflammatory effects observed.
Biochemical Pathways
It is known that pyrimidines play a significant role in purine and pyrimidine biosynthesis pathways . These pathways are essential for the synthesis of nucleic acids, which are crucial for cell growth and division.
Result of Action
It is suggested that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This inhibition could potentially lead to the anti-inflammatory effects observed.
Biochemische Analyse
Biochemical Properties
4-Phenylpyrimidin-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with polyamines, which are essential for the growth and proliferation of mammalian cells . These interactions are crucial for biological mechanisms such as DNA replication, RNA transcription, protein synthesis, and post-translational modification . The nature of these interactions involves binding to specific sites on the enzymes and proteins, thereby influencing their activity and function.
Cellular Effects
4-Phenylpyrimidin-5-amine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the exocytosis dynamics in multidrug-resistant breast cancer cells . This compound can alter the rate of exocytosis and the pathways involved, thereby affecting the overall cellular function. Additionally, it can modulate gene expression by interacting with specific transcription factors and regulatory proteins.
Molecular Mechanism
The molecular mechanism of 4-Phenylpyrimidin-5-amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes and inhibit their activity, leading to alterations in metabolic pathways . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, thereby influencing downstream gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylpyrimidin-5-amine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to 4-Phenylpyrimidin-5-amine in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 4-Phenylpyrimidin-5-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell growth and proliferation. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Additionally, high doses of 4-Phenylpyrimidin-5-amine can cause toxicity, leading to adverse effects on organ function and overall health.
Metabolic Pathways
4-Phenylpyrimidin-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized through the purine metabolism pathway, involving enzymes such as xanthine oxidoreductase . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolic function.
Transport and Distribution
The transport and distribution of 4-Phenylpyrimidin-5-amine within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. This localization can influence its accumulation and overall efficacy in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of 4-Phenylpyrimidin-5-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular energy production and metabolism.
Eigenschaften
IUPAC Name |
4-phenylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRFPWGQVAOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701679 | |
| Record name | 4-Phenylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-23-2 | |
| Record name | 4-Phenylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)
